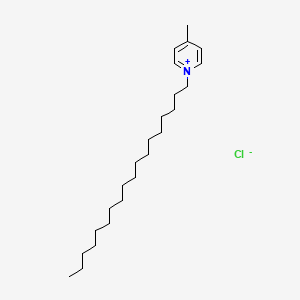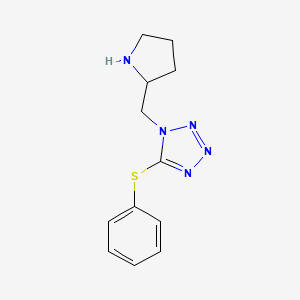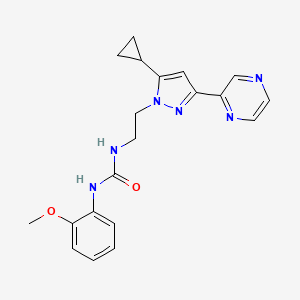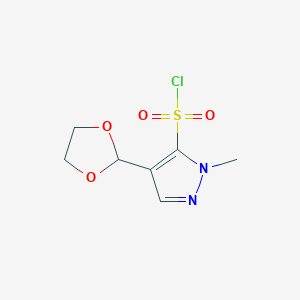![molecular formula C17H14FNO B2812007 3-[(4-Fluorophenyl)methoxy]-2-methylquinoline CAS No. 861206-47-5](/img/structure/B2812007.png)
3-[(4-Fluorophenyl)methoxy]-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Fluorophenyl)methoxy]-2-methylquinoline is a chemical compound with the molecular formula C17H14FNO and a molecular weight of 267.30 g/mol . It is characterized by the presence of a quinoline core substituted with a 4-fluorobenzyl group and a methoxy group. This compound is primarily used in research and development settings and is not intended for human use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methoxy]-2-methylquinoline typically involves the reaction of 2-methylquinoline with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at elevated temperatures . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[(4-Fluorophenyl)methoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
3-[(4-Fluorophenyl)methoxy]-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(4-Fluorophenyl)methoxy]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: Similar structure with a methoxy group instead of a methyl group.
4-[(4-Fluorobenzyl)oxy]benzaldehyde: Contains a benzaldehyde core instead of a quinoline core.
Uniqueness
3-[(4-Fluorophenyl)methoxy]-2-methylquinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.
属性
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c1-12-17(10-14-4-2-3-5-16(14)19-12)20-11-13-6-8-15(18)9-7-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKMAYAEGOOXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid](/img/structure/B2811925.png)

![2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide](/img/structure/B2811927.png)


![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate](/img/structure/B2811932.png)

![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile](/img/structure/B2811934.png)

![2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2811939.png)

![2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B2811944.png)


